molecular formula C17H26N2O B1680718 Ropivacaine CAS No. 84057-95-4

Ropivacaine

Cat. No. B1680718
CAS RN: 84057-95-4
M. Wt: 274.4 g/mol
InChI Key: ZKMNUMMKYBVTFN-HNNXBMFYSA-N
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Description

Ropivacaine is a long-acting amide local anesthetic agent . It is used to cause numbness or loss of feeling in patients before and during surgery or labor and delivery . It is also used to relieve acute pain . Ropivacaine is less lipophilic than bupivacaine and is less likely to penetrate large myelinated motor fibers, resulting in a relatively reduced motor blockade .


Synthesis Analysis

Ropivacaine is synthesized through a convenient, fast, and high-yielding method. The coupling of α-picolinic acid and 2,6-xylidine under sealed-vessel microwave conditions generates the intermediate amide . A continuous-flow high-pressure hydrogenator is then used in the presence of the respective aldehyde to directly convert the intermediate to the final amide anesthetics .


Molecular Structure Analysis

Ropivacaine has a molecular formula of C17H26N2O and a molecular weight of 274.4 g/mol . It is a piperidinecarboxamide and a ropivacaine .


Chemical Reactions Analysis

Ropivacaine produces effects similar to other local anesthetics via reversible inhibition of sodium ion influx in nerve fibers . It is metabolized extensively in the liver and excreted in urine .


Physical And Chemical Properties Analysis

Ropivacaine is a long-acting member of the amino amide class of local anesthetics . It presents the advantage to have a less deep and shorter motor block, and minor cardiac toxicity compared to lidocaine and bupivacaine .

Scientific Research Applications

1. Otorhinolaryngology Practice

  • Application : Ropivacaine is used as a local anesthetic in otorhinolaryngology procedures. It has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications due to the pure (S)-enantiomer property .
  • Method : Ropivacaine is used for local infiltration and nerve blocks in otorhinolaryngology procedures .
  • Results : Ropivacaine has been used routinely in otorhinolaryngology procedures since 2010 (10 years). It has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications .

2. Wound Healing

  • Application : Ropivacaine has been found to inhibit wound healing by suppressing the proliferation and migration of keratinocytes .
  • Method : Adult male Sprague–Dawley rats were allocated to establish wound healing models with or without 0.75% ropivacaine treatment .
  • Results : Ropivacaine was found to delay wound closure in vivo. It significantly inhibited the proliferation and migration of HaCaT cells via the suppression of PI3K/AKT/mTOR signaling pathway .

3. Obstetrics

  • Application : Ropivacaine is used for epidural pain relief during labor and delivery .
  • Method : Ropivacaine is given alone or in combination with opioids for epidural pain relief .
  • Results : A meta-analysis of six studies showed that compared to bupivacaine, the use of ropivacaine is associated with significantly less motor block and instrumental deliveries .

4. Cancer Treatment

  • Application : Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells .
  • Method : The exact methods of application are still being researched, but it has been indicated that its anticancer potency was mediated by multiple mechanisms, such as modulating sodium channel, inducing mitochondria-associated apoptosis, cell cycle arrest, inhibiting autophagy, and/or regulating other key players in cancer cells .
  • Results : While its full applications and the exact targets remain to be revealed, it has been indicated that its anticancer potency was mediated by multiple mechanisms .

5. Wound Infiltration

  • Application : Ropivacaine is used for controlling postsurgical pain when infiltrated directly into surgical wound sites .
  • Method : Ropivacaine is infiltrated directly into surgical wound sites .
  • Results : Ropivacaine was found to be more effective than placebo in controlling postsurgical pain .

6. Lower Extremity Blocks

  • Application : Ropivacaine is used for peripheral blocks of the lower limbs, i.e., sciatic and femoral nerve blocks .
  • Method : Ropivacaine is injected near the nerves of the lower limbs to block pain signals .
  • Results : The primary benefit of ropivacaine is its lower toxicity, mainly lower cardiotoxicity, following accidental intravascular injection .

7. Postoperative Pain Management

  • Application : Ropivacaine is used for postoperative pain management. It is injected bilaterally into the sternum at a rate of 3 ml/h per catheter .
  • Method : Ropivacaine is injected bilaterally into the sternum at a rate of 3 ml/h per catheter .
  • Results : This method of pain management has been found to significantly improve outcomes such as pain relief and patient satisfaction, reduce opioid consumption, better participate in respiratory therapy, and reduce pulmonary complications .

8. Dermatology

  • Application : Ropivacaine is used in dermatology for local anesthesia. It has been found to be two to three times longer acting than equal doses of bupivacaine in guinea-pigs, probably due to its intrinsic vasoconstrictor effects .
  • Method : Ropivacaine is injected intradermally .
  • Results : Ropivacaine has been found to be two to three times longer acting than equal doses of bupivacaine in guinea-pigs .

Safety And Hazards

Ropivacaine should be used with caution as it may cause methemoglobinemia, a severe blood problem . It is also recommended to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . Future studies of the direct interaction between associated proteins and ropivacaine are warranted, which may help finally explain and identify its exact targets/mechanisms .

properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNUMMKYBVTFN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040187
Record name Ropivacaine
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ropivacaine
Source Human Metabolome Database (HMDB)
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Solubility

2.53e-01 g/L
Record name Ropivacaine
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Mechanism of Action

Local anesthetics like ropivacaine block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers.
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Product Name

Ropivacaine

CAS RN

84057-95-4, 98626-61-0
Record name Ropivacaine
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Record name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
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Record name ROPIVACAINE
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Record name Ropivacaine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75,600
Citations
TG Hansen - Expert review of neurotherapeutics, 2004 - Taylor & Francis
… of ropivacaine with particular emphasis placed on toxicological issues. Compared with bupivacaine (the drug of choice for many years), ropivacaine … Ropivacaine is virtually identical to …
Number of citations: 239 www.tandfonline.com
KJ McClellan, D Faulds - Drugs, 2000 - Springer
… the duration of motor block shorter with ropivacaine. Ropivacaine had an adverse event profile … reported after inadvertent intravascular administration of ropivacaine, but only 1 case of …
Number of citations: 538 link.springer.com
G Kuthiala, G Chaudhary - Indian journal of anaesthesia, 2011 - ncbi.nlm.nih.gov
… Ropivacaine is less lipophilic than bupivacaine and is less … Thus, ropivacaine has a greater degree of motor sensory … the clinical applications of ropivacaine and its current place …
Number of citations: 546 www.ncbi.nlm.nih.gov
MD Owen, LS Dean - Expert opinion on pharmacotherapy, 2000 - Taylor & Francis
… of ropivacaine, and, indeed, studies have shown ropivacaine to have less cardiovascular and CNS toxicity than bupivacaine. Ropivacaine … motor sparing effect of ropivacaine is due to a …
Number of citations: 68 www.tandfonline.com
A Markham, D Faulds - Drugs, 1996 - Springer
… Limited data indicate that continuous epidural infusion of ropivacaine post-operatively … Higher doses of ropivacaine were significantly more effective than placebo. Similarly, ropivacaine …
Number of citations: 371 link.springer.com
RD Wang, RA Greengrass… - Expert opinion on …, 2001 - Taylor & Francis
… ropivacaine. Recent animal toxicity studies confirm the results of original studies showing that ropivacaine has … Reduced cardiotoxicity may be a distinct characteristic of ropivacaine. A …
Number of citations: 68 www.tandfonline.com
D Simpson, MP Curran, V Oldfield, GM Keating - Drugs, 2005 - Springer
… ropivacaine elicits nerve block via reversible inhibition of sodium ion influx in nerve fibres. The pKa of ropivacaine … (≈8.2) but, unlike racemic bupivacaine, ropivacaine is the pure S(−)-…
Number of citations: 284 link.springer.com
R Stienstra - Acta anaesthesiologica Belgica, 2003 - researchgate.net
… & volumes of ropivacaine versus placebo found that ropivacaine 0.2% in … ropivacaine 0.2% for postoperative pain relief after lower abdominal surgery, it was concluded that ropivacaine …
Number of citations: 84 www.researchgate.net
W Zink, BM Graf - Drug safety, 2004 - Springer
Ropivacaine is a long-acting amide-type local anaesthetic, released for clinical use in 1996. In comparison with bupivacaine, ropivacaine is equally effective for subcutaneous infiltration…
Number of citations: 103 link.springer.com
G Capogna, D Celleno, P Fusco… - British journal of …, 1999 - academic.oup.com
… that ropivacaine is less toxic than bupivacaine.Clinical studies have shown that ropivacaine can … Ropivacaine may be less potent than bupivacaine,7 and if this is the case, the validity of …
Number of citations: 440 academic.oup.com

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